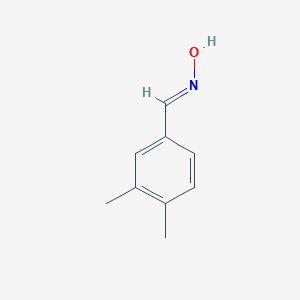

3,4-Dimethylbenzaldehyde oxime

Vue d'ensemble

Description

3,4-Dimethylbenzaldehyde oxime is an organic compound with the molecular formula C9H11NO. It is a derivative of benzaldehyde oxime, where two methyl groups are substituted at the 3 and 4 positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,4-Dimethylbenzaldehyde oxime can be synthesized through the condensation of 3,4-dimethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in a solvent such as methanol, yielding the oxime as the primary product .

Industrial Production Methods

Industrial production of this compound often involves the oxidation of 3,4-dimethylbenzyl chloride using sodium nitrate (NaNO3) and acetic acid (AcOH) catalyzed by polyethylene glycol (PEG-600). This method provides a high yield of the desired product .

Analyse Des Réactions Chimiques

Cyclization Reactions

A prominent application involves its use as a precursor in heterocyclic synthesis. In DMSO at 120°C, oxime derivatives react with aldehydes and elemental sulfur (S₈) to form fused thiazoles, as demonstrated in a general procedure for synthesizing polycyclic compounds . For 3,4-dimethylbenzaldehyde oxime, analogous conditions likely facilitate cyclization via nucleophilic attack of sulfur on the oxime intermediate, yielding substituted thiazoles.

Example Reaction Pathway:

| Reactants | Conditions | Product |

|---|---|---|

| This compound + Aldehyde + S₈ | DMSO, 120°C, 12 h | Fused thiazole derivatives |

Key intermediates involve iminoxyl radicals, which undergo coupling and sulfur insertion .

Oxidation and Reduction

Oximes are redox-active, with transformations dependent on reaction conditions:

Oxidation

Under oxidative conditions (e.g., m-CPBA or NaOCl), oximes convert to nitriles. For this compound, this yields 3,4-dimethylbenzonitrile :

Reduction

Reduction with agents like LiAlH₄ produces primary amines:

This generates 3,4-dimethylbenzylamine , a versatile building block for pharmaceuticals.

Substitution Reactions

Halogenation with reagents like N-chlorosuccinimide (NCS) introduces halogens at the oxime’s α-position. For example:

Conditions: DMF, 25°C, 2 h.

Acid-Catalyzed Rearrangements

In acidic media, oximes undergo Beckmann rearrangement to form amides. While not explicitly documented for this compound, analogous systems suggest:

This reaction is critical in synthesizing caprolactam-like structures.

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 3,4-dimethylbenzaldehyde oxime span several scientific disciplines:

Organic Synthesis

- Intermediate in Chemical Reactions : this compound serves as an important intermediate in the synthesis of various organic compounds. It can undergo several types of reactions:

- Oxidation : Converts to nitriles using oxidizing agents like potassium permanganate.

- Reduction : Yields amines with reducing agents such as sodium borohydride.

- Substitution Reactions : Forms various substituted derivatives using reagents like acetic anhydride.

| Reaction Type | Product | Common Reagents |

|---|---|---|

| Oxidation | 3,4-Dimethylbenzonitrile | KMnO4, H2O2 |

| Reduction | 3,4-Dimethylbenzylamine | NaBH4, LiAlH4 |

| Substitution | Various substituted oxime derivatives | Acetic anhydride |

- Antimicrobial and Anticancer Properties : Preliminary studies suggest that this compound exhibits potential biological activities. Its mechanism of action may involve interaction with molecular targets leading to inhibition of specific enzymes or pathways associated with microbial growth or cancer cell proliferation.

Medicinal Chemistry

- Drug Development : The compound is being investigated as a precursor for pharmaceuticals. Its structural characteristics allow for modifications that could enhance therapeutic efficacy against various diseases.

Industrial Applications

- Production of Polymers and Materials : In the industrial sector, this compound is utilized in the formulation of polymers and materials with tailored properties for specific applications.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in various applications:

- A study published in a peer-reviewed journal explored its use as an intermediate for synthesizing novel antimicrobial agents. The research demonstrated that derivatives of this compound exhibited enhanced activity against resistant bacterial strains.

- Another investigation focused on its role in developing anticancer drugs. The study reported that specific modifications to the oxime structure led to compounds with improved cytotoxicity against cancer cell lines.

Mécanisme D'action

The mechanism of action of 3,4-dimethylbenzaldehyde oxime involves its ability to form stable complexes with metal ions, which can catalyze various chemical reactions. In medicinal chemistry, oximes are known to reactivate acetylcholinesterase (AChE) by displacing the phosphoryl moiety from the enzyme, thus reversing the effects of organophosphate poisoning .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzaldehyde oxime: The parent compound, which lacks the methyl substitutions.

2,4-Dimethylbenzaldehyde oxime: Another derivative with methyl groups at different positions.

3,4-Dimethoxybenzaldehyde oxime: A derivative with methoxy groups instead of methyl groups.

Uniqueness

3,4-Dimethylbenzaldehyde oxime is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The presence of methyl groups at the 3 and 4 positions can enhance its stability and alter its electronic properties, making it distinct from other similar compounds .

Activité Biologique

3,4-Dimethylbenzaldehyde oxime (C₉H₁₁NO) is an organic compound derived from 3,4-dimethylbenzaldehyde, characterized by the presence of a hydroxylamine functional group. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features two methyl groups at the 3 and 4 positions of the benzene ring, influencing its steric and electronic properties. The presence of the hydroxylamine group (-N=OH) contributes to its reactivity and interaction with biological targets.

The mechanism of action for oximes generally involves nucleophilic addition reactions, where the nitrogen atom in the oxime acts as a nucleophile. This allows for interactions with various electrophilic centers in biological molecules, such as enzymes. For example, oximes are known to reactivate acetylcholinesterase inhibited by nerve agents, showcasing their potential as therapeutic agents in neuropharmacology.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits stronger antibacterial effects compared to standard antibiotics in some cases .

| Microbial Strain | MIC (µg/mL) | Standard Drug | Activity Comparison |

|---|---|---|---|

| Staphylococcus aureus | 15.62 | Penicillin | More effective |

| Escherichia coli | 31.25 | Ampicillin | Comparable |

| Candida albicans | 7.81 | Fluconazole | Superior |

Anticancer Properties

Emerging research has also investigated the anticancer potential of this compound. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies

- Antimicrobial Efficacy : A study conducted on synthesized oxime derivatives found that this compound exhibited superior antibacterial activity against S. aureus compared to other synthesized compounds. The study utilized molecular docking techniques to elucidate binding affinities with bacterial proteins .

- Anticancer Mechanisms : Another investigation focused on the cytotoxic effects of this compound on breast cancer cell lines. Results indicated a dose-dependent increase in cell death, attributed to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways .

Pharmacokinetics and Safety

The pharmacokinetic profile of this compound suggests good bioavailability due to its polar nature and ability to form hydrogen bonds. However, safety assessments indicate that it may pose risks if ingested or if it comes into contact with skin or eyes .

Propriétés

IUPAC Name |

(NE)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-3-4-9(6-10-11)5-8(7)2/h3-6,11H,1-2H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMYWZFQQDNXGQ-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C=N/O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.